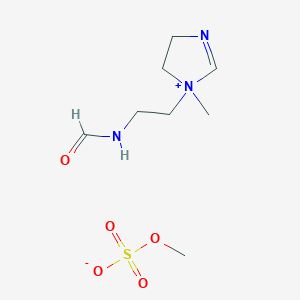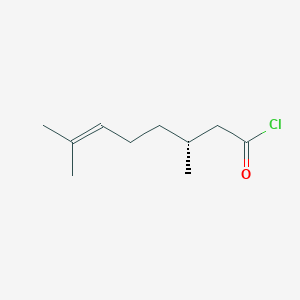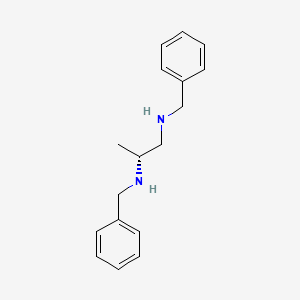
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine is an organic compound characterized by the presence of two benzyl groups attached to a propane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-N,2-N-dibenzylpropane-1,2-diamine typically involves the reaction of benzylamine with a suitable precursor under controlled conditions. One common method involves the use of borane or borane complexes to achieve selective reduction . The reaction conditions often require low temperatures and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can yield secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
科学的研究の応用
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production
作用機序
The mechanism of action of (2R)-1-N,2-N-dibenzylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Similar Compounds
(2R,3R)-2,3-dibromobutane: A stereoisomer with different functional groups.
(1R,2R)-1,2-diaminocyclohexane: Another diamine with a different backbone structure
Uniqueness
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine is unique due to its specific stereochemistry and the presence of two benzyl groups, which confer distinct chemical and biological properties. Its ability to act as a chiral ligand and its potential therapeutic applications set it apart from other similar compounds.
特性
CAS番号 |
75040-70-9 |
|---|---|
分子式 |
C17H22N2 |
分子量 |
254.37 g/mol |
IUPAC名 |
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine |
InChI |
InChI=1S/C17H22N2/c1-15(19-14-17-10-6-3-7-11-17)12-18-13-16-8-4-2-5-9-16/h2-11,15,18-19H,12-14H2,1H3/t15-/m1/s1 |
InChIキー |
NADLSYHUPNECSA-OAHLLOKOSA-N |
異性体SMILES |
C[C@H](CNCC1=CC=CC=C1)NCC2=CC=CC=C2 |
正規SMILES |
CC(CNCC1=CC=CC=C1)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


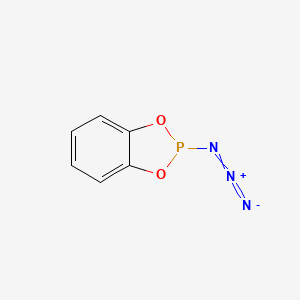
![1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14447170.png)
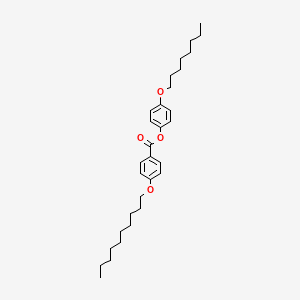
![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
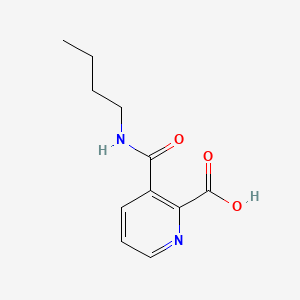
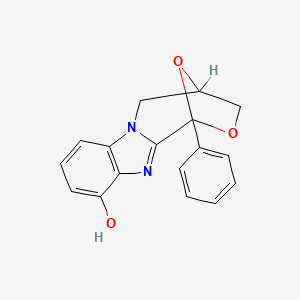
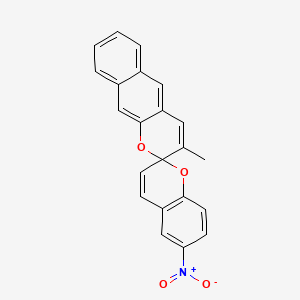
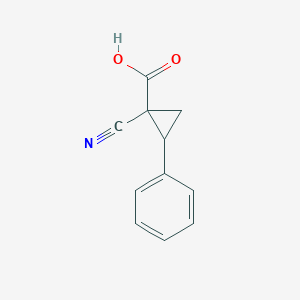
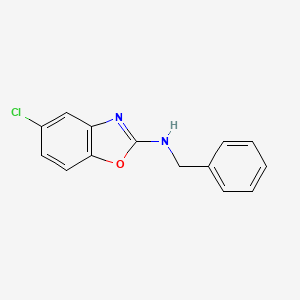
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
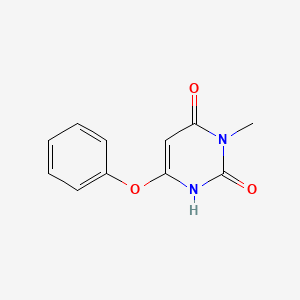
![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)
